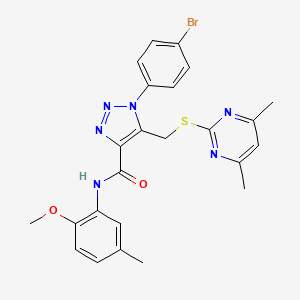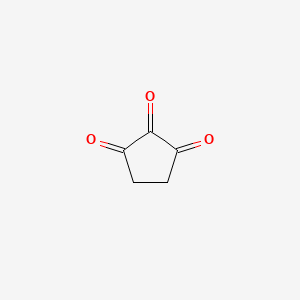
Cyclopentane-1,2,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane-1,2,3-trione is an organic compound with the molecular formula C₅H₄O₃ It is a triketone, meaning it contains three ketone groups attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3-trione can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone using strong oxidizing agents. Another method includes the cyclization of appropriate diketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of cyclopentanone. This process requires stringent control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentane-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triketone into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Cyclopentane-1,2,3-trione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopentane-1,2,3-trione involves its interaction with various molecular targets. It can act as an antioxidant by terminating radical chain reactions. The compound’s triketone structure allows it to interact with reactive oxygen species, thereby preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Cyclopentanone: A simpler ketone with one carbonyl group.
Cyclopentane-1,2-dione: Contains two ketone groups on the cyclopentane ring.
Cyclopentane-1,3-dione: Another diketone with different positioning of the carbonyl groups.
Propriétés
Numéro CAS |
3613-64-7 |
|---|---|
Formule moléculaire |
C5H4O3 |
Poids moléculaire |
112.08 g/mol |
Nom IUPAC |
cyclopentane-1,2,3-trione |
InChI |
InChI=1S/C5H4O3/c6-3-1-2-4(7)5(3)8/h1-2H2 |
Clé InChI |
IONFSDQYBFORDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)

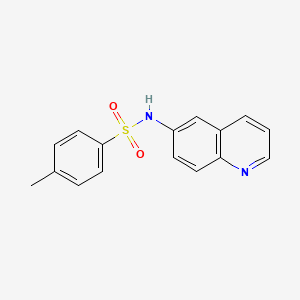

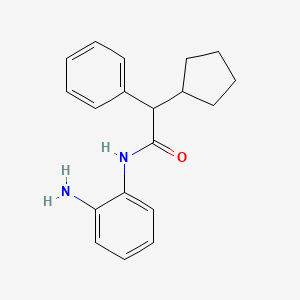
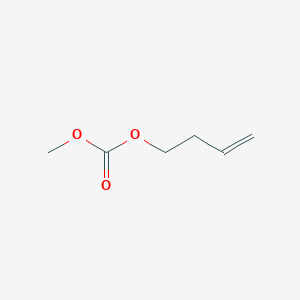
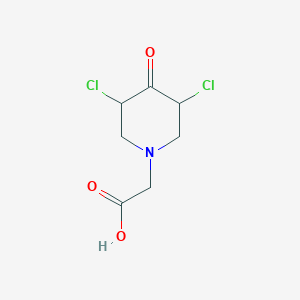
![Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane](/img/structure/B14125034.png)
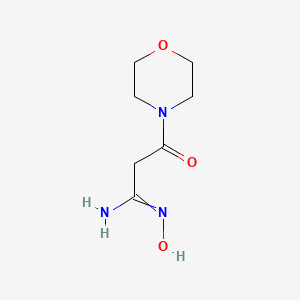
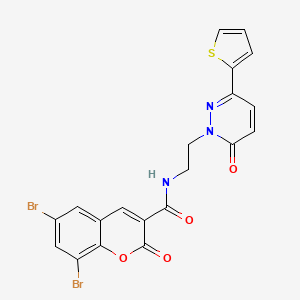
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)
![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)

